molecular formula C5H2F2LiNO3 B13463507 Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate

Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B13463507
M. Wt: 169.0 g/mol
InChI Key: BFOIIDZZSFUVSG-UHFFFAOYSA-M
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Description

Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate is a chemical compound that combines lithium with a difluoromethyl-substituted oxazole carboxylate

Properties

Molecular Formula

C5H2F2LiNO3

Molecular Weight

169.0 g/mol

IUPAC Name

lithium;5-(difluoromethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C5H3F2NO3.Li/c6-4(7)3-2(5(9)10)8-1-11-3;/h1,4H,(H,9,10);/q;+1/p-1

InChI Key

BFOIIDZZSFUVSG-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=NC(=C(O1)C(F)F)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate typically involves the difluoromethylation of oxazole derivatives. One common method includes the use of difluoromethylating agents such as ClCF₂H in the presence of a base to introduce the difluoromethyl group onto the oxazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the stability of reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate is unique due to its oxazole ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications .

Biological Activity

Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of histone deacetylase (HDAC) inhibition and its implications in various therapeutic areas, including oncology and neurodegenerative diseases. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H5_5LiN2_2O3_3
  • Molecular Weight : 196.1 g/mol
  • CAS Number : 2751614-45-4
  • Purity : 95%

The compound acts as a selective inhibitor of HDAC6, a therapeutic target due to its involvement in various diseases. The mechanism involves:

  • Binding : The difluoromethyl group enhances binding affinity to the HDAC6 enzyme.
  • Irreversible Inhibition : The compound undergoes a two-step slow-binding mechanism where it forms a stable enzyme-inhibitor complex, leading to prolonged inhibition of HDAC6 activity .
  • Selectivity : It exhibits high selectivity for HDAC6 over other HDAC isoforms, which is crucial for minimizing side effects associated with broader HDAC inhibition .

Inhibition Studies

Recent studies have demonstrated that this compound is a potent inhibitor of HDAC6 with an IC50 in the low nanomolar range. This high potency suggests its potential utility in therapeutic applications where modulation of histone acetylation is beneficial.

Compound IC50 (nM) Selectivity
This compound<10High (HDAC6 vs HDAC1-4)
Other known HDAC6 inhibitors>100Variable

Case Studies

  • Neurodegenerative Diseases : In models of neurodegeneration, this compound has shown promise in reducing neuroinflammation and improving cognitive function by selectively inhibiting HDAC6 .
  • Cancer Therapy : The compound has been evaluated for its efficacy in various cancer types, particularly those characterized by aberrant HDAC activity. In vitro studies indicate that it can induce apoptosis in cancer cells while sparing normal cells .
  • Obesity Models : Research indicates that the compound may help overcome leptin resistance by modulating pathways related to energy metabolism through its action on HDAC6 .

Research Findings

Recent investigations into this compound have highlighted several critical findings:

  • Structural Analysis : X-ray crystallography has revealed the binding conformation of the compound within the active site of HDAC6, providing insights into its mechanism of action and guiding further drug design efforts .
  • Pharmacokinetics : Studies suggest favorable pharmacokinetic properties for this compound, including good bioavailability and metabolic stability, which are essential for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Use nucleophilic substitution or cyclization reactions, leveraging precursors like brominated oxazole carboxylates (e.g., 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate) with lithium salts under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) are critical to avoid hydrolysis of the difluoromethyl group. Purification via recrystallization or column chromatography is recommended .
  • Data Analysis : Monitor reaction progress using TLC or HPLC. Yields >80% are achievable with optimized stoichiometry (1:1.1 molar ratio of brominated precursor to lithium source) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : Analyze 19F^{19}\text{F} NMR for fluorine environment (δ -110 to -120 ppm for CF2_2H) and 1H^1\text{H} NMR for oxazole protons (δ 7.5–8.5 ppm) .
  • IR : Confirm carboxylate (C=O stretch ~1650–1700 cm1^{-1}) and oxazole ring (C=N stretch ~1550 cm1^{-1}) .
  • X-ray Crystallography : Resolve lithium coordination geometry and hydrogen-bonding networks. A monoclinic crystal system with space group P21/cP2_1/c is typical for similar oxazole carboxylates .

Q. How does the difluoromethyl group influence the compound’s solubility and bioavailability?

  • Mechanism : The electronegative CF2_2H group enhances lipophilicity (logP ~1.5–2.0) and metabolic stability by reducing oxidative degradation. Solubility in polar aprotic solvents (e.g., DMSO) is higher (>50 mg/mL) compared to aqueous buffers (<5 mg/mL) .

Advanced Research Questions

Q. What computational strategies are recommended to study docking interactions of this compound with biological targets?

  • Approach : Use molecular docking software (AutoDock Vina, Schrödinger Suite) with force fields (OPLS-AA) to model interactions. Prioritize fluorine-protein contacts (e.g., C–F⋯H–N hydrogen bonds) and conformational flexibility of the oxazole ring. Validate with MD simulations (100 ns, NPT ensemble) to assess binding stability .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH, pH 1–9). Monitor degradation via HPLC-MS. The carboxylate group is prone to decarboxylation at pH <3, while the oxazole ring remains stable up to 100°C. Shelf-life >6 months at -20°C in inert atmosphere .

Q. What are the key differences in reactivity between this compound and non-fluorinated oxazole carboxylates?

  • Comparative Analysis : Fluorinated analogs exhibit slower hydrolysis rates (t1/2_{1/2} ~48 h vs. 12 h for non-fluorinated) due to electron-withdrawing effects. Reactivity in Suzuki-Miyaura coupling is reduced, requiring Pd(OAc)2_2/XPhos catalysts at higher temps (90°C) .

Q. How should researchers resolve contradictions in reported solubility or spectroscopic data?

  • Troubleshooting : Cross-validate using multiple techniques (e.g., NMR with COSY/HSQC for signal assignment). For solubility discrepancies, standardize solvent purity and equilibration time (24 h). Conflicting 13C^{13}\text{C} NMR shifts may arise from tautomerism; use deuterated solvents with low polarity (CDCl3_3) .

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